molecular formula C16H17ClN6O B2865252 4-chloro-6-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine CAS No. 1026080-38-5

4-chloro-6-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine

Cat. No. B2865252
CAS RN: 1026080-38-5
M. Wt: 344.8
InChI Key: LOCOMSDDDZMGJX-UHFFFAOYSA-N
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Description

“4-chloro-6-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine” is a chemical compound with the molecular formula C16H17ClN6O . It has an average mass of 344.799 Da and a monoisotopic mass of 344.115234 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine ring attached to a piperidine ring, which is further attached to a pyrazole ring. The pyrazole ring also has a furyl group attached to it .

Scientific Research Applications

Dopamine D4 Receptor Ligands

The compound 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole, related to the core structure , was identified as a human dopamine D4 receptor ligand with moderate affinity. Through systematic modifications, compounds were developed with improved affinities and selectivities for the D4 receptor over other dopamine receptors. These findings suggest potential applications in the study of dopamine-related disorders (Rowley et al., 1997).

Antimicrobial and Antibacterial Activities

Novel pyrazolo[1,5-a]pyrimidine derivatives, which share structural features with the compound of interest, have shown promising antibacterial activities. For instance, compounds with a pyrazolo[1,5-a]pyrimidine scaffold demonstrated effective quenching of intrinsic fluorescence of bovine serum albumin (BSA), indicating potential interactions with proteins, a foundational aspect of antimicrobial activity (He et al., 2020).

Synthesis of Key Intermediates in Drug Development

The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, underlines the importance of such compounds in the development of therapeutic agents. This work showcases the practical application in synthesizing medically relevant compounds, highlighting the role of complex pyrazolyl-piperidine derivatives in drug development processes (Fussell et al., 2012).

Antipsychotic Properties

Compounds structurally related to 4-chloro-6-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine, such as 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 213), have been explored for their antipsychotic properties. FAUC 213, a highly selective antagonist at the dopamine D4 receptor subtype, showed atypical antipsychotic characteristics in behavioral and neurochemical models of schizophrenia, suggesting the therapeutic potential of such compounds in the treatment of psychiatric disorders (Boeckler et al., 2004).

properties

IUPAC Name

4-chloro-6-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O/c17-14-9-15(20-16(18)19-14)23-5-3-10(4-6-23)11-8-12(22-21-11)13-2-1-7-24-13/h1-2,7-10H,3-6H2,(H,21,22)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCOMSDDDZMGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CO3)C4=CC(=NC(=N4)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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